molecular formula C7H7BrN2O4 B8263975 Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate CAS No. 94009-29-7

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B8263975
CAS No.: 94009-29-7
M. Wt: 263.05 g/mol
InChI Key: LAFOZUVPZKZCTF-UHFFFAOYSA-N
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Description

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative with significant interest in organic synthesis and medicinal chemistry. Pyrazoles are known for their versatile scaffolds, which make them valuable in the preparation of more complex heterocyclic systems. This compound, in particular, is characterized by its bromine substitution at the 4-position and ester groups at the 3 and 5 positions, making it a useful intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromopyrazole with dimethyl carbonate under basic conditions to introduce the ester groups at the 3 and 5 positions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of bromine and ester groups, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOZUVPZKZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537834
Record name Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94009-29-7
Record name Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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